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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS-1205b free base, a potent and

selective small-molecule inhibitor of AXL receptor tyrosine kinase. The information compiled

herein details its mechanism of action, inhibitory activity, and the experimental methodologies

used to characterize its function. This document is intended to serve as a comprehensive

resource for professionals in the fields of oncology, signal transduction, and drug development.

Introduction to AXL and its Role in Cancer
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of

receptors.[1] Its activation, typically through its ligand Gas6 (growth arrest-specific 6), triggers a

cascade of downstream signaling events that are crucial for various cellular processes.[2][3] In

numerous cancers, including non-small cell lung cancer (NSCLC), AXL is frequently

overexpressed and has been implicated in promoting tumor progression, metastasis, and the

development of therapeutic resistance.[4][5] AXL signaling promotes cancer cell survival,

proliferation, migration, and immune evasion through pathways such as PI3K/AKT, MAPK/ERK,

and JAK/STAT.[2][4] Notably, AXL upregulation has been identified as a key mechanism of

acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors

(TKIs) in EGFR-mutant NSCLC.[6][7][8] This makes AXL a compelling therapeutic target for

overcoming drug resistance and improving patient outcomes.
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DS-1205b is a novel, orally bioavailable small-molecule inhibitor designed to selectively target

the kinase activity of AXL.[6] Its chemical structure is presented in Figure 1. By inhibiting AXL

autophosphorylation, DS-1205b effectively blocks the downstream signaling pathways that

contribute to cancer cell proliferation, survival, and migration.[6] Preclinical studies have

demonstrated its potential to delay or overcome acquired resistance to EGFR TKIs when used

in combination therapies.[6][7][8]

Figure 1: Chemical Structure of DS-1205b Source: Oncotarget, 2019[6]

Quantitative Data: Inhibitory Activity of DS-1205b
The potency and selectivity of DS-1205b have been characterized through various in vitro

assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of DS-1205b

Kinase Target Assay Type IC50 (nM) ATP Concentration

AXL
Mobility Shift
Assay

1.3 1 mM

MER Mobility Shift Assay 11 1 mM

MET Mobility Shift Assay 140 1 mM

TRKA Mobility Shift Assay 160 1 mM

Data sourced from a kinase selectivity panel of 161 kinases.[6]

Table 2: Cellular Activity of DS-1205b in Engineered and Cancer Cell Lines
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Cell Line Background
Target
Pathway
Inhibition

IC50 (nM) Notes

NIH3T3-AXL

Mouse
Embryonic
Fibroblast
(AXL-
overexpressin
g)

AXL
Phosphorylati
on

< 10

Complete
inhibition
observed at
concentrations
>10 nM.

HCC827

(Parental)

EGFR-mutant

NSCLC

Cell Growth

(Osimertinib)
9.2

Baseline

sensitivity to

EGFR-TKI.

HCC827-OR

Osimertinib-

Resistant

NSCLC

Cell Growth

(Osimertinib)
3,975.9

Demonstrates

acquired

resistance.

HCC827-ER

Erlotinib-

Resistant

NSCLC

Cell Growth

(Erlotinib)
4,278.4

Demonstrates

acquired

resistance.

Data reflects the concentration-dependent inhibition of AXL phosphorylation and the impact on

cell viability in the context of EGFR-TKI resistance.[6]

Table 3: In Vivo Antitumor Efficacy of DS-1205b in Xenograft Models

Xenograft Model Treatment Group Dose (mg/kg) Outcome

HCC827 (Erlotinib-
resistant)

DS-1205b +
Erlotinib

50
Restored antitumor
activity of erlotinib.

HCC827 (Osimertinib-

resistant)

DS-1205b +

Osimertinib
12.5 - 50

Significantly delayed

tumor volume

increase in a dose-

dependent manner.
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In vivo studies demonstrate that DS-1205b can overcome acquired resistance to EGFR TKIs in

NSCLC xenograft models.[6]

Signaling Pathways and Experimental Workflows
AXL Signaling Pathway
AXL activation by its ligand Gas6 leads to receptor dimerization and autophosphorylation of

tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites

for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades,

including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the

RAS/RAF/MEK/ERK (MAPK) pathway, which is also involved in proliferation and cell cycle

progression.
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Caption: Simplified AXL signaling pathway in cancer.
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Mechanism of DS-1205b in Overcoming EGFR-TKI
Resistance
In EGFR-mutant NSCLC, treatment with EGFR-TKIs like osimertinib can lead to the

upregulation of AXL, which provides a "bypass" signal for cell survival, rendering the EGFR-TKI

ineffective. DS-1205b directly inhibits the kinase activity of AXL, preventing its phosphorylation

and blocking this bypass mechanism. When used in combination, DS-1205b can restore

sensitivity to the EGFR-TKI.
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Caption: DS-1205b action in EGFR-TKI resistance.

General Experimental Workflow for AXL Inhibitor
Evaluation
The characterization of a novel AXL inhibitor like DS-1205b follows a structured workflow,

progressing from initial biochemical assays to cellular and finally to in vivo models to assess

therapeutic efficacy.
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Caption: Workflow for preclinical AXL inhibitor testing.

Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the

characterization of DS-1205b. These are representative protocols and may require optimization

for specific cell lines and laboratory conditions.

In Vitro Kinase Mobility Shift Assay
This assay is used to determine the direct inhibitory effect of DS-1205b on AXL kinase activity.

It measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate,

which results in a change in its electrophoretic mobility.

Materials:

Recombinant human AXL kinase

Fluorescently labeled peptide substrate

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ATP solution (e.g., 1 mM)

DS-1205b (serial dilutions)

Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 10 mM EDTA)

Microfluidic capillary electrophoresis system
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Protocol:

Prepare the kinase reaction mixture by combining the recombinant AXL kinase, fluorescently

labeled substrate, and kinase reaction buffer in the wells of a microplate.

Add serial dilutions of DS-1205b or vehicle control (DMSO) to the respective wells.

Initiate the kinase reaction by adding ATP to all wells.

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

Terminate the reaction by adding the stop solution.

Analyze the samples using a microfluidic capillary electrophoresis system. The system

separates the phosphorylated (product) and non-phosphorylated (substrate) peptides based

on charge and size differences.

Calculate the percentage of substrate conversion to product.

Plot the percent inhibition against the log concentration of DS-1205b and determine the IC50

value using non-linear regression analysis.

Western Blot for AXL Phosphorylation
This method is used to assess the ability of DS-1205b to inhibit AXL phosphorylation within a

cellular context.

Materials:

Cell lines of interest (e.g., HCC827-OR)

Cell culture medium and supplements

DS-1205b

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

BCA Protein Assay Kit
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SDS-PAGE gels, buffers, and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-AXL (p-AXL), anti-total-AXL (t-AXL), anti-β-actin

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Protocol:

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the

cells with various concentrations of DS-1205b or vehicle control for a specified duration (e.g.,

2 hours).

Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add ice-cold lysis buffer.

Scrape the cells and collect the lysate.

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein

concentration of the supernatant using a BCA assay.

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli

sample buffer and boil for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and

separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to

prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AXL)

diluted in blocking buffer overnight at 4°C.

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate

with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the

protein bands using a chemiluminescence imaging system.

Stripping and Re-probing: To assess total AXL and a loading control, the membrane can be

stripped and re-probed with anti-t-AXL and anti-β-actin antibodies, respectively.

Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation, allowing for the determination of an IC50 value for a compound.

Materials:

Cancer cell lines (e.g., HCC827 parental and resistant variants)

96-well cell culture plates

DS-1205b (serial dilutions)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) and incubate overnight.

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of

DS-1205b (and/or an EGFR-TKI for combination studies). Include vehicle-only wells as a

control.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂

incubator.
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MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During

this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Aspirate the medium (for adherent cells) and add 100-150 µL of solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log concentration of the compound to determine the IC50 value.

In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient

mice to evaluate the in vivo efficacy of DS-1205b.

Materials:

Immunodeficient mice (e.g., BALB/c nude or SCID)

Cancer cell line (e.g., HCC827) suspended in a suitable medium (e.g., PBS or Matrigel)

DS-1205b formulated for oral gavage

Calipers for tumor measurement

Anesthesia and surgical tools (if required for orthotopic models)

Protocol:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into

the flank of each mouse.

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size

(e.g., 100-200 mm³).
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Randomization and Treatment: Randomize the mice into different treatment groups (e.g.,

vehicle control, DS-1205b alone, EGFR-TKI alone, combination therapy).

Drug Administration: Administer the compounds according to the planned schedule and route

(e.g., daily oral gavage). Monitor the body weight of the mice as an indicator of toxicity.

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and

calculate the tumor volume using the formula: (Length x Width²)/2.

Efficacy Evaluation: Continue treatment for the specified duration or until tumors in the

control group reach a predetermined endpoint.

Data Analysis: Plot the mean tumor volume for each group over time to assess the antitumor

effect. At the end of the study, tumors can be excised for further analysis (e.g., Western

blotting or immunohistochemistry).

Conclusion
DS-1205b is a potent and selective AXL inhibitor with demonstrated activity in preclinical

models of cancer, particularly in the context of acquired resistance to EGFR-TKIs. The data

and protocols presented in this guide highlight its mechanism of action and provide a

framework for its continued investigation. As research progresses, DS-1205b and other AXL-

targeting agents represent a promising strategy to address the significant clinical challenge of

therapeutic resistance in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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